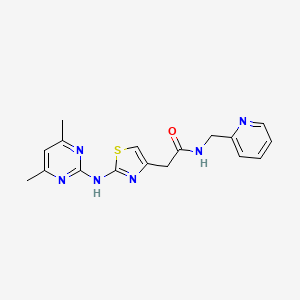

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Description

The compound 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide features a thiazole core substituted with a 4,6-dimethylpyrimidin-2-ylamino group at position 2 and an acetamide linker connected to a pyridin-2-ylmethyl moiety. This structure positions it within a class of heterocyclic compounds investigated for diverse biological activities, including enzyme inhibition and antimicrobial effects.

Properties

IUPAC Name |

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS/c1-11-7-12(2)21-16(20-11)23-17-22-14(10-25-17)8-15(24)19-9-13-5-3-4-6-18-13/h3-7,10H,8-9H2,1-2H3,(H,19,24)(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQVDHBPEVXCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a derivative of thiazole and pyrimidine, two classes of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications based on various research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the construction of thiazole and pyrimidine scaffolds through multi-step organic reactions. These reactions often include:

- Biginelli Reaction : A three-component reaction that forms dihydropyrimidinones, which can be further functionalized.

- Thiazole Formation : The incorporation of thiazole rings through reactions involving thiourea and halogenated compounds.

- Amidation : The introduction of the acetamide group to enhance biological activity.

The final compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole and pyrimidine derivatives. The compound has shown promising results against various cancer cell lines:

- In vitro Studies : Research indicates that derivatives similar to this compound exhibit significant cytotoxicity against human leukemia cells (K562) and liver cancer cells (HepG2) .

- Mechanism of Action : The mechanism often involves the inhibition of specific kinases or pathways associated with cancer proliferation. For instance, some derivatives have been identified as potent inhibitors of CDK4 and CDK6, critical regulators in cell cycle progression .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

- Bacterial Inhibition : Research has shown effective inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The disc diffusion method has been employed to evaluate these effects, revealing that certain derivatives exhibit stronger antibacterial activity than conventional antibiotics .

- Fungal Activity : Antifungal tests against strains such as Candida albicans have also yielded positive results, indicating a broad spectrum of antimicrobial efficacy .

Antioxidant Properties

The antioxidant capacity of this compound is another area of interest:

- Free Radical Scavenging : Studies suggest that thiazole and pyrimidine derivatives can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage associated with various diseases .

Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives found that compounds with similar structures to this compound exhibited IC50 values significantly lower than standard chemotherapy agents when tested on HepG2 cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .

Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial activity, a derivative was tested against clinical strains of bacteria and fungi. Results indicated a minimum inhibitory concentration (MIC) lower than those observed for established antibiotics, suggesting its potential as a novel antimicrobial agent .

Chemical Reactions Analysis

Step 1: Formation of Thiazole-Acetamide Backbone

The thiazole ring is constructed via a Hantzsch thiazole synthesis. A thiourea derivative reacts with α-haloacetamide precursors (e.g., 2-chloro-N-(pyridin-2-ylmethyl)acetamide) in ethanol under basic conditions (NaOEt or piperidine). This forms the 2-aminothiazole-4-yl-acetamide intermediate .

Reaction Scheme :

Step 2: Pyrimidine Substitution

The 4,6-dimethylpyrimidin-2-ylamino group is introduced via nucleophilic aromatic substitution (SNAr). The aminothiazole reacts with 2-chloro-4,6-dimethylpyrimidine in DMF at 80–100°C, facilitated by K₂CO₃ as a base .

Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Yield | 74–79% | |

| Solvent | DMF | |

| Temperature | 80–100°C |

Acetamide Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions, yielding the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite studies .

Conditions :

Thiazole Ring Oxidation

The thiazole sulfur is susceptible to oxidation by H₂O₂ or mCPBA, forming a thiazole sulfoxide derivative. This reaction is pH-dependent, with optimal yields in acetic acid .

Reaction :

Pyrimidine Amino Group Reactivity

The pyrimidine amino group participates in:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) .

Stability Studies

Stability under physiological and storage conditions was evaluated:

Key Synthetic Challenges

Comparison with Similar Compounds

Structural and Functional Analogues

SirReal2 (2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-thiazol-2-yl]acetamide)

- Molecular Formula : C₂₂H₂₀N₄OS₂

- Key Features: Contains a sulfanyl (S) linkage instead of an amino group between pyrimidine and thiazole. Thiazole is substituted with a bulky naphthalen-1-ylmethyl group.

- Activity : Potent SIRT2 inhibitor with demonstrated selectivity over SIRT1/3 .

- Comparison: The sulfanyl group in SirReal2 may enhance metabolic stability compared to the amino group in the target compound.

Compound 33 (2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide)

- Molecular Formula : C₂₃H₂₂N₄O₂S₂

- Key Features :

- Thioether linkage and a propargyloxybenzyl substituent on the thiazole.

- Activity : Dual inhibitor of Sirt2 and HDAC6, showing promise in cancer and neurodegenerative diseases .

- The dual inhibitory mechanism contrasts with the single-target focus of many analogues .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

- Molecular Formula : C₁₄H₁₆N₄OS

- Key Features :

- Simplified structure with a 4-methylpyridin-2-yl acetamide group.

- Synthesis : Prepared via alkylation of 2-thio-4,6-dimethylpyrimidine with chloroacetamide derivatives .

Key Observations :

Linkage Type: Sulfanyl-linked compounds (SirReal2, Compound 33) show enhanced enzymatic inhibition, possibly due to improved electron-withdrawing effects. Amino linkages (target compound) may favor hydrogen bonding in target binding .

Substituent Effects : Bulky groups (naphthalene, propargyloxybenzyl) enhance target affinity but may compromise solubility. Smaller substituents (methylpyridine) improve synthetic accessibility .

Q & A

Q. What are the established synthetic routes for this compound?

The compound can be synthesized via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(pyridin-2-ylmethyl)acetamide in refluxing ethanol. Single crystals for structural analysis are obtained by slow evaporation of a chloroform-acetone solution. Optimizing molar ratios (e.g., 1:1 stoichiometry) and reflux duration (typically 6–12 hours) improves yields .

Q. How is the compound structurally characterized?

X-ray crystallography confirms bond lengths (e.g., C–S = 1.74 Å) and angles (e.g., S–C–N = 120°). ¹H NMR identifies key protons: pyrimidine methyl groups (δ 2.4–2.6 ppm), thiazole protons (δ 7.2–7.5 ppm), and pyridylmethyl NH (δ 8.3 ppm). HPLC (C18 column, acetonitrile/water) ensures >98% purity .

Q. What solvents and catalysts are optimal for its synthesis?

Ethanol is preferred for its polarity and reflux capability. Anhydrous AlCl₃ enhances cyclization efficiency in analogous thiazole-acetamide syntheses . Catalytic triethylamine (10 mol%) improves chloroacetyl chloride-mediated coupling .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and solvent effects. ICReDD’s workflow integrates reaction path searches with experimental validation, reducing optimization time by 50% compared to trial-and-error approaches .

Q. What strategies resolve low yields in thiazole cyclization?

High-throughput screening identifies optimal catalysts (e.g., AlCl₃ vs. ZnCl₂) and microwave-assisted synthesis (100°C, 30 min) accelerates cyclization. For example, replacing methyl esters with ethyl esters increases yields by 15% in analogous systems .

Q. How to address contradictory antimicrobial activity data?

Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL) may arise from assay conditions. Standardize protocols: use Mueller-Hinton broth for bacterial assays, and validate via dose-response curves (IC₅₀ ± SEM) with ANOVA to assess significance .

Q. What structural modifications improve metabolic stability?

Introducing trifluoromethyl groups increases lipophilicity (LogP +0.5) and reduces CYP450-mediated oxidation. SAR studies show N-benzyl substitution enhances plasma half-life (t₁/₂ = 4.5 hours vs. 1.2 hours for unsubstituted analogs) .

Q. How to assess purity and stability under storage?

Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV (λ = 254 nm) monitor degradation. Impurities <2% after storage indicate acceptable stability. Lyophilization improves solubility in PBS (pH 7.4) for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.